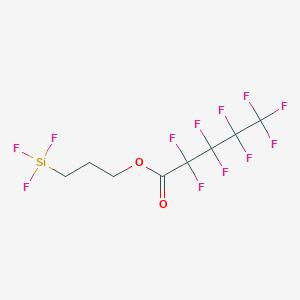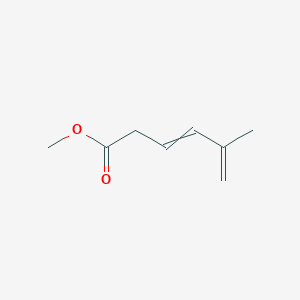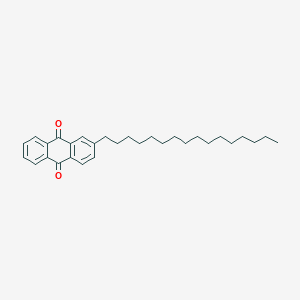
4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol is an organic compound with the molecular formula C18H29NO6 It is characterized by the presence of a nitro group, a methoxy group, and a dibutoxypropyl side chain attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol typically involves the following steps:
Alkylation: The methoxy group is introduced through an alkylation reaction using methanol and a suitable catalyst.
Butoxylation: The dibutoxypropyl side chain is added via a reaction with 2,2-dibutoxypropane under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.
Purification: Using techniques like distillation, crystallization, or chromatography to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dibutoxypropyl groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of 4-(2,2-Dibutoxypropyl)-2-methoxy-6-aminophenol.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Applications De Recherche Scientifique
4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, or other cellular processes depending on its specific application.
Comparaison Avec Des Composés Similaires
4-(2,2-Dibutoxypropyl)-2-methoxyphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-(2,2-Dibutoxypropyl)-2-nitrophenol: Lacks the methoxy group, which may affect its solubility and reactivity.
2-Methoxy-6-nitrophenol: Lacks the dibutoxypropyl side chain, which may influence its biological activity and industrial applications.
Uniqueness: 4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
90176-93-5 |
|---|---|
Formule moléculaire |
C18H29NO6 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
4-(2,2-dibutoxypropyl)-2-methoxy-6-nitrophenol |
InChI |
InChI=1S/C18H29NO6/c1-5-7-9-24-18(3,25-10-8-6-2)13-14-11-15(19(21)22)17(20)16(12-14)23-4/h11-12,20H,5-10,13H2,1-4H3 |
Clé InChI |
IOHIAXLFAQGYBY-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C)(CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


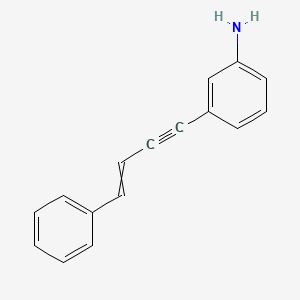
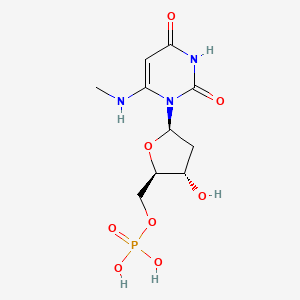
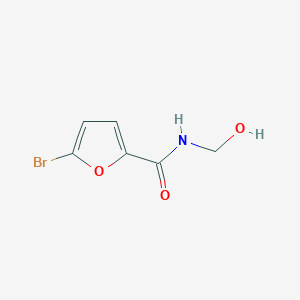
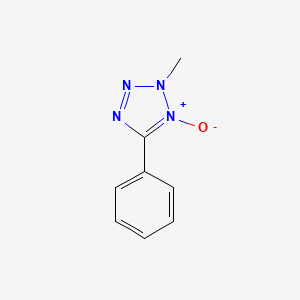
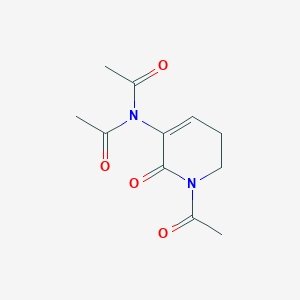

![N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368795.png)
